![molecular formula C16H11FO2S B10841706 2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol](/img/structure/B10841706.png)
2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol is an organic compound that features a unique combination of fluorine, hydroxyl, and thienyl groups attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol typically involves multi-step organic reactions. One common method includes the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine or thienyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential applications in studying biomolecule-ligand interactions and free energy calculations.
Industry: Utilized in the development of advanced materials, such as conducting polymers and flame retardants.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist at certain receptors, such as the κ opioid receptor, inhibiting agonist-stimulated binding . This interaction can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(4-hydroxyphenyl)phenol
- 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol
- (2-Fluoro-4-hydroxyphenyl)boronic acid
Uniqueness
2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol is unique due to the presence of both fluorine and thienyl groups attached to the phenolic structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H11FO2S |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-fluoro-4-[5-(3-hydroxyphenyl)thiophen-3-yl]phenol |
InChI |
InChI=1S/C16H11FO2S/c17-14-7-10(4-5-15(14)19)12-8-16(20-9-12)11-2-1-3-13(18)6-11/h1-9,18-19H |
InChI Key |
MOBQDOLSPUFHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CS2)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


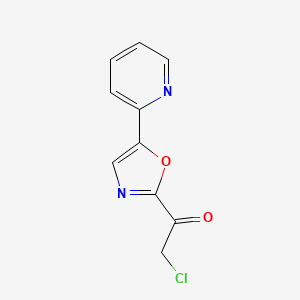

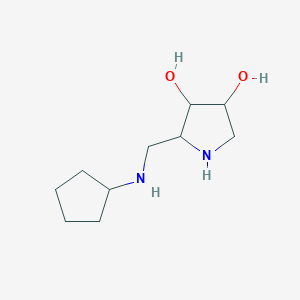
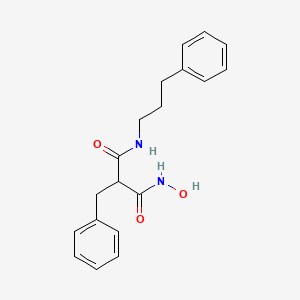

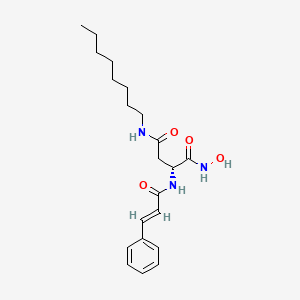
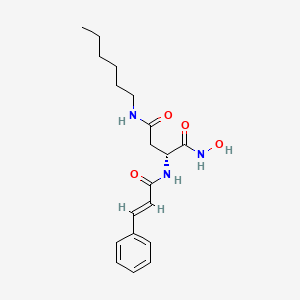
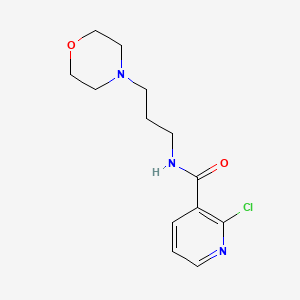
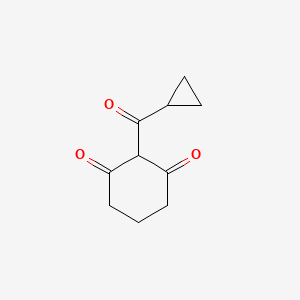
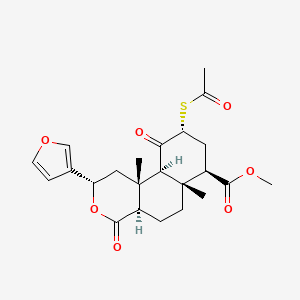
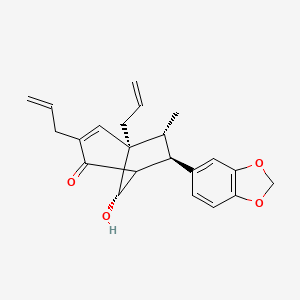
![2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841690.png)
![2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841695.png)
![2-Ethyl-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B10841704.png)
